(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid
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Overview
Description
(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of methoxy groups and a boronic acid functional group, which makes it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid typically involves the reaction of appropriate pyridazine and pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones
Reduction: Formation of corresponding amines or hydrocarbons
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Use of nucleophiles like amines or alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Exploration of its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid is unique due to its dual methoxy groups and pyridazinyl structure, which provide distinct reactivity and selectivity in chemical reactions compared to other boronic acids.
Properties
Molecular Formula |
C11H12BN3O4 |
---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
[3-methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl]boronic acid |
InChI |
InChI=1S/C11H12BN3O4/c1-18-10-4-3-7(6-13-10)9-5-8(12(16)17)11(19-2)15-14-9/h3-6,16-17H,1-2H3 |
InChI Key |
VEDQOVDARUPCNV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN=C1OC)C2=CN=C(C=C2)OC)(O)O |
Origin of Product |
United States |
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